Tranilast vs. MCC950: Differentiated NLRP3 Inflammasome Inhibition Potency and Clinical Safety Profile
Tranilast directly inhibits the NLRP3 inflammasome, a key therapeutic target in inflammatory and fibrotic diseases, but with a distinct potency and safety profile compared to the potent tool compound MCC950. In bone marrow-derived macrophages (BMDMs), the IC50 for Tranilast-mediated inhibition of NLRP3 activation is 25 μM [1]. This is in stark contrast to MCC950, which has a reported IC50 of 7.5 nM in the same BMDM assay system [2]. While MCC950 is ~3,300-fold more potent in vitro, its clinical development has been hindered by significant hepatotoxicity [3]. Tranilast, conversely, has been in clinical use for decades with a well-established safety profile, making it a more tractable candidate for long-term in vivo studies where potent but toxic NLRP3 inhibition is not required [4].
| Evidence Dimension | NLRP3 Inflammasome Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 = 25 μM |
| Comparator Or Baseline | MCC950 (CRID3), IC50 = 7.5 nM |
| Quantified Difference | MCC950 is ~3,300-fold more potent in vitro |
| Conditions | Inhibition of IL-1β release in LPS-primed mouse bone marrow-derived macrophages (BMDMs) |
Why This Matters
This comparison is critical for selecting an NLRP3 inhibitor appropriate for the experimental model: Tranilast offers a clinically viable, less potent option suitable for long-term in vivo studies, while MCC950 serves as a high-potency in vitro tool compound with known in vivo toxicity concerns.
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- [2] Coll RC, Robertson AA, Chae JJ, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. *Nat Med*. 2015;21(3):248-255. doi:10.1038/nm.3806 View Source
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